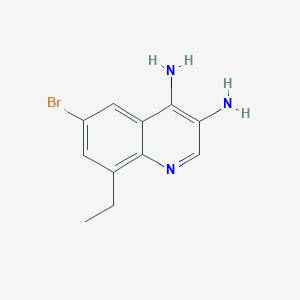![molecular formula C14H19F3N4O4 B13242905 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13242905.png)
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound with a unique structure that combines a piperidine ring, a triazole ring, and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors like 1,5-dibromopentane and ammonia.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: The piperidine ring is then protected with a Boc group to prevent unwanted reactions during subsequent steps.
Formation of the triazole ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes as starting materials.
Introduction of the trifluoromethyl group: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Final coupling and deprotection: The final step involves coupling the triazole and piperidine rings, followed by deprotection of the Boc group to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Analyse Des Réactions Chimiques
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the triazole ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers use the compound to study its interactions with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with similar compounds, such as:
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid: This compound has a similar piperidine and Boc-protected structure but features a pyrazole ring instead of a triazole ring.
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid: This compound also has a similar structure but includes a methyl group on the pyrazole ring.
The uniqueness of this compound lies in its combination of the triazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H19F3N4O4 |
|---|---|
Poids moléculaire |
364.32 g/mol |
Nom IUPAC |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H19F3N4O4/c1-13(2,3)25-12(24)20-6-4-5-8(7-20)21-10(14(15,16)17)9(11(22)23)18-19-21/h8H,4-7H2,1-3H3,(H,22,23) |
Clé InChI |
LJZQVZQHTZWJHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)N2C(=C(N=N2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


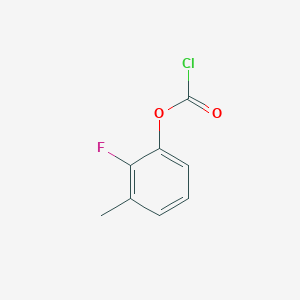
![6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13242836.png)
![3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13242841.png)
![tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate](/img/structure/B13242848.png)

![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one](/img/structure/B13242854.png)
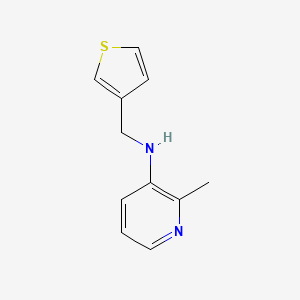
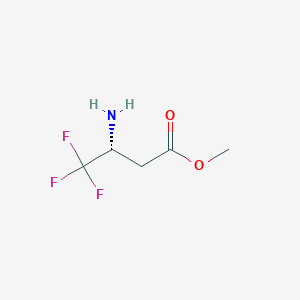
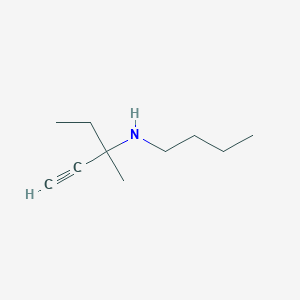

amine](/img/structure/B13242879.png)


